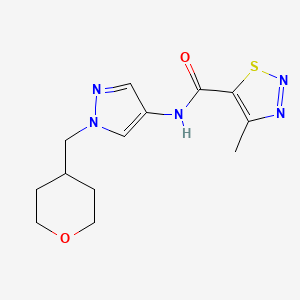

4-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thiadiazole ring, and a tetrahydropyran ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

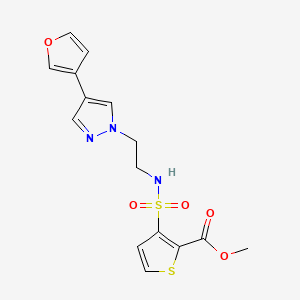

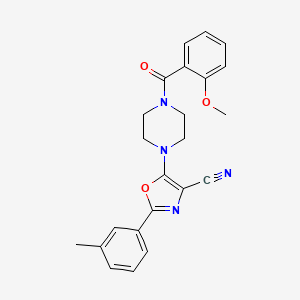

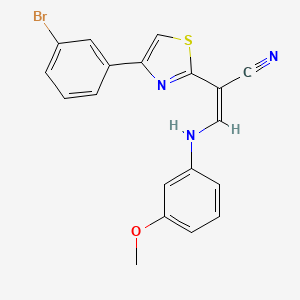

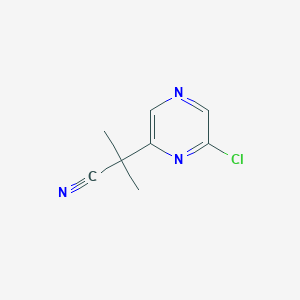

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the arrangement and type of functional groups in the compound .Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds with a structural similarity to the specified chemical have been studied for their ability to inhibit photosynthetic electron transport. Research indicates that certain pyrazole derivatives exhibit inhibitory properties at the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. These findings suggest potential applications in the development of new herbicides targeting photosynthesis in plants. The structure-activity relationship analysis further enhances our understanding of the electrostatic properties critical for inhibitory potential (Vicentini et al., 2005).

Antimycobacterial Activity

Another research application involves the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including pyrazole derivatives, for antimycobacterial activity. These compounds have been tested against Mycobacterium tuberculosis, showing varying degrees of potency compared to the standard drug pyrazinamide. The modification of these compounds to improve cellular permeability presents a promising avenue for the development of novel antimycobacterial agents (Gezginci et al., 1998).

Synthesis and Characterization of Thiadiazole Derivatives

The synthesis of new thiadiazole derivatives bearing a pyrazole moiety has been documented, highlighting the structural diversity achievable with these compounds. These derivatives have been characterized through various analytical methods, including elemental analysis and NMR spectroscopy. Such research underscores the versatility of thiadiazole and pyrazole derivatives in chemical synthesis, potentially leading to new materials with varied applications (Saçmacı et al., 2017).

Anti-inflammatory and Antitumor Activities

Research into 1,3,4-thiadiazole derivatives containing pyrazole and pyrrole nuclei has shown significant anti-inflammatory activity, with some compounds outperforming the standard drug indomethacin in tests. Additionally, certain derivatives have been synthesized for their potential antitumor activity, focusing on the development of compounds like temozolomide. This area of research offers promising avenues for the discovery of new therapeutic agents with anti-inflammatory and antitumor properties (Maddila et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of drugs .

Mode of Action

It is likely that it interacts with its target(s) by binding to specific sites, thereby modulating the function of the target . This can result in changes in cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

The downstream effects of these changes would depend on the specific pathway and target involved .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target(s) . .

Future Directions

properties

IUPAC Name |

4-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-9-12(21-17-16-9)13(19)15-11-6-14-18(8-11)7-10-2-4-20-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNLHUWGNJWRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2756423.png)